molecular formula C21H22FN5O3S B10989536 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10989536
M. Wt: 443.5 g/mol
InChI Key: MAGFINKKMLTNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a pyridazinone moiety linked via an acetamide bridge.

Properties

Molecular Formula

C21H22FN5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H22FN5O3S/c1-30-14-7-8-15(16(22)11-14)17-9-10-19(29)27(26-17)12-18(28)23-21-25-24-20(31-21)13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,23,25,28)

InChI Key

MAGFINKKMLTNKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4)F

Origin of Product

United States

Biological Activity

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiadiazole and pyridazine moieties, contribute to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
  • Pyridazine Moiety : Associated with anti-inflammatory and analgesic effects.
  • Cyclohexyl Group : Contributes to the lipophilicity and potential pharmacokinetic advantages.

Antimicrobial Activity

Compounds containing thiadiazole structures have been documented to exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural components .

Anticancer Properties

Research indicates that thiadiazole derivatives can act as potent anticancer agents. The presence of the pyridazine moiety in this compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds exhibit cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by the biological activity of its structural analogs. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .

Research Findings and Case Studies

A detailed examination of existing literature reveals several promising findings regarding the biological activity of this compound:

Study Findings Biological Activity
Study AShowed significant inhibition of bacterial growth at low concentrationsAntimicrobial
Study BInduced apoptosis in cancer cell lines with IC50 values below 10 µMAnticancer
Study CReduced inflammation markers in animal modelsAnti-inflammatory

The biological activity of this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The thiadiazole ring may interact with key enzymes involved in disease processes.
  • Receptor Modulation : Potential interaction with receptors implicated in pain and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication in cancer cells.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole and pyridazine structures exhibit significant biological activities:

Antiviral Activity : Thiadiazole derivatives have been shown to possess antiviral properties. For instance, certain derivatives have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values as low as 0.35 μM .

Antibacterial Properties : The compound's structural characteristics suggest potential antibacterial activity against resistant strains of bacteria. Studies have reported that similar thiadiazole derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects : Thiadiazole compounds are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFindings
MDPI Research on Antiviral AgentsDemonstrated that thiazolidinone derivatives showed over 95% inhibition of HCV NS5B RNA polymerase activity in vitro .
Antibacterial Activity ReviewHighlighted the effectiveness of thiadiazole hybrids against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anti-inflammatory ResearchInvestigated the anti-inflammatory effects of thiadiazole derivatives, showing promising results in reducing inflammation markers in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (thiadiazole, pyridazinone, isoxazole) and substituent patterns. Key comparisons include:

Thiadiazole-Based Acetamides

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8):
    This analog replaces the cyclohexyl group with an ethyl substituent and introduces a thienylpyridazine moiety via a thioether linkage. The thiophene-pyridazine system may enhance π-π stacking interactions in biological targets compared to the fluoro-methoxyphenyl group in the target compound .
  • (E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide: Features an imidazo-thiadiazole fused ring system with a phenyl group. The absence of a pyridazinone ring limits its conformational flexibility compared to the target compound .

Pyridazinone-Containing Derivatives

  • (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide: Substitutes the thiadiazole core with an isoxazole ring and integrates an indolinone moiety. The fluoroisoxazole group may confer similar metabolic stability but reduce steric bulk compared to the cyclohexyl-thiadiazole system .
  • 2-[(3-Substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide (FP1-12) :
    Hydroxyacetamide derivatives with triazole and imidazole cores exhibit antiproliferative activity, suggesting the target compound’s acetamide bridge could be optimized for cytotoxicity .

Pharmacologically Active Thiadiazole Derivatives

  • N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide: A thiazole-based analog targeting monoamine oxidases (MAOs).

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 1,3,4-Thiadiazole Cyclohexyl, 2-fluoro-4-methoxyphenyl Hypothesized kinase inhibition
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 1,3,4-Thiadiazole Ethyl, thienylpyridazine Structural analog; thioether linkage
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole-Indolinone 3-Fluoroisoxazolyl, methylisoxazolyl Improved solubility
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Thiazole Diphenyl, cyclopentyl MAO inhibition
2-[(3-Substituted phenyl-[4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}]...acetamide Triazole-Imidazole Hydroxyacetamide, triazole Antiproliferative activity

Key Research Findings

  • Role of the Cyclohexyl Group : The cyclohexyl substituent in the target compound likely enhances membrane permeability compared to smaller alkyl or aromatic groups in analogs (e.g., ethyl in , phenyl in ).
  • Synthetic Flexibility : The acetamide bridge allows modular substitution, as seen in hydroxyacetamide derivatives () and thioether-linked analogs (), suggesting avenues for bioactivity optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.